ML 351
ML 351
Lipoxygenases (LOs) are non-heme iron-containing dioxygenases that catalyze the oxidation of polyunsaturated fatty acids to generate unsaturated fatty acid hydroperoxides. The immediate products of 15-LO fatty acid oxidation act as mediators in inflammation, thrombosis, and cancer. ML351 is an inhibitor of human reticulocyte 15-LO-1 (IC50 = 200 nM) with >250-fold selectivity over the related enzymes 5-LO, platelet 12-LO, 15-LO-2, ovine COX-1, and human COX-2.3,4 ML351 was shown to be protective against oxidative glutamate toxicity in mouse neuronal HT-22 cells and significantly reduced infarct size in an in vivo mouse model for ischemic stroke.
ML 351 is a selective 12/15 LOX inhibitor that is active in vivo.
ML 351 is a selective 12/15 LOX inhibitor that is active in vivo.
Brand Name:
Vulcanchem
CAS No.:
847163-28-4
VCID:
VC0535766
InChI:
InChI=1S/C15H11N3O/c1-17-15-13(9-16)18-14(19-15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,17H,1H3
SMILES:
CNC1=C(N=C(O1)C2=CC=CC3=CC=CC=C32)C#N
Molecular Formula:
C15H11N3O
Molecular Weight:
249.27 g/mol
ML 351
CAS No.: 847163-28-4
Cat. No.: VC0535766
Molecular Formula: C15H11N3O
Molecular Weight: 249.27 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Lipoxygenases (LOs) are non-heme iron-containing dioxygenases that catalyze the oxidation of polyunsaturated fatty acids to generate unsaturated fatty acid hydroperoxides. The immediate products of 15-LO fatty acid oxidation act as mediators in inflammation, thrombosis, and cancer. ML351 is an inhibitor of human reticulocyte 15-LO-1 (IC50 = 200 nM) with >250-fold selectivity over the related enzymes 5-LO, platelet 12-LO, 15-LO-2, ovine COX-1, and human COX-2.3,4 ML351 was shown to be protective against oxidative glutamate toxicity in mouse neuronal HT-22 cells and significantly reduced infarct size in an in vivo mouse model for ischemic stroke. ML 351 is a selective 12/15 LOX inhibitor that is active in vivo. |
|---|---|
| CAS No. | 847163-28-4 |
| Molecular Formula | C15H11N3O |
| Molecular Weight | 249.27 g/mol |
| IUPAC Name | 5-(methylamino)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile |
| Standard InChI | InChI=1S/C15H11N3O/c1-17-15-13(9-16)18-14(19-15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,17H,1H3 |
| Standard InChI Key | DYXYXTDIFMDJIR-UHFFFAOYSA-N |
| SMILES | CNC1=C(N=C(O1)C2=CC=CC3=CC=CC=C32)C#N |
| Canonical SMILES | CNC1=C(N=C(O1)C2=CC=CC3=CC=CC=C32)C#N |
| Appearance | Solid powder |
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